Vascular endothelial growth factor receptor 2 is primarily expressed in endothelial cells and is classified under the receptor tyrosine kinase family. It is one of three known receptors for vascular endothelial growth factors, with the others being vascular endothelial growth factor receptor 1 and vascular endothelial growth factor receptor 3. The classification of vascular endothelial growth factor receptor 2 is crucial for understanding its role in both normal physiology and disease states, particularly cancer.
The synthesis of inhibitors targeting vascular endothelial growth factor receptor 2 has been a focus of research due to the receptor's involvement in cancer progression. Various synthetic methods have been developed to create small molecule inhibitors that can effectively block the activity of this receptor.
These methods enable researchers to design and synthesize novel inhibitors that can effectively target vascular endothelial growth factor receptor 2.
The molecular structure of vascular endothelial growth factor receptor 2 is characterized by its extracellular ligand-binding domain, a single transmembrane helix, and an intracellular kinase domain.
The three-dimensional structure of vascular endothelial growth factor receptor 2 can be analyzed using X-ray crystallography data (PDB ID: 2OH4), which provides insights into its active site and potential interaction points for inhibitors.
Vascular endothelial growth factor receptor 2 participates in various chemical reactions upon activation by its ligands.
These reactions are crucial for mediating cellular responses related to angiogenesis.
The mechanism by which vascular endothelial growth factor receptor 2 promotes angiogenesis involves several steps:
This mechanism highlights the importance of vascular endothelial growth factor receptor 2 in promoting blood vessel formation.
The physical and chemical properties of vascular endothelial growth factor receptor 2 inhibitors are critical for their efficacy as therapeutic agents.
Inhibitors targeting vascular endothelial growth factor receptor 2 have significant applications in scientific research and clinical settings:
The continued exploration of vascular endothelial growth factor receptor 2 remains vital for developing effective treatments against cancer and other diseases characterized by abnormal blood vessel formation.
The extracellular region of Vascular Endothelial Growth Factor Receptor-2 comprises seven immunoglobulin-like domains (Domain 1–Domain 7). Domain 2 and Domain 3 form the primary ligand-binding interface for Vascular Endothelial Growth Factor-A, with Domain 2 residues (141–207 amino acids) and Domain 3 (224–320 amino acids) directly participating in Vascular Endothelial Growth Factor-A recognition through hydrophobic pockets and hydrogen bonding networks [1] [9]. Domain 7 (667–753 amino acids), the membrane-proximal domain, contains a conserved "Leucine/Isoleucine-x-Arginine-Φxxx-Aspartic acid/Glutamic acid-x-Glycine" motif (where Φ denotes a hydrophobic residue) that mediates critical homotypic receptor-receptor contacts. The crystal structure of Domain 7 (PDB: 3KVQ) reveals salt bridges between Arginine-726 of one protomer and Aspartic acid-731 of the adjacent protomer, stabilizing ligand-independent dimerization [3] [10]. Domain 4 exhibits weak ligand-binding capability but participates in inter-receptor contacts during full-length receptor activation [6].
Table 1: Functional Characterization of Vascular Endothelial Growth Factor Receptor-2 Immunoglobulin-like Domains
Domain | Amino Acid Residues | Key Structural Features | Primary Functions |
---|---|---|---|
Domain 2 | 141–207 | β-sandwich fold | Primary Vascular Endothelial Growth Factor-A binding |
Domain 3 | 224–320 | Cysteine-knot interaction site | Vascular Endothelial Growth Factor-A co-binding |
Domain 4 | 328–414 | Flexible linkers | Receptor-receptor positioning |
Domain 7 | 667–753 | Arg-726/Asp-731 salt bridge | Homotypic dimer stabilization |
The transmembrane domain (765–789 amino acids) adopts a single α-helical structure that undergoes ligand-dependent rotational shifts critical for activation. Coarse-grained molecular dynamics simulations demonstrate that transmembrane domain helices rotate approximately 180° during transition from inactive to active states. This rotation is energetically coupled to conformational changes in the juxtamembrane domain, with helix crossing angles exceeding 40° facilitating intracellular kinase alignment. The Glycine-770 and Phenylalanine-777 residues maintain precise helix-helix packing, and mutations at these positions (e.g., Glycine-770-Glutamic acid/Phenylalanine-777-Glutamic acid) induce constitutive activation by stabilizing active transmembrane domain conformations [2] [4] [6].
The juxtamembrane domain (790–833 amino acids) functions as a regulatory switch through autoinhibitory interactions. Unphosphorylated Tyrosine-801 within the juxtamembrane domain interacts intramolecularly with the activation loop of the tyrosine kinase domain, sterically blocking substrate access. Vascular Endothelial Growth Factor-induced dimerization disrupts this interaction, exposing Tyrosine-801 for transphosphorylation. Phosphorylated Tyrosine-801 then recruits Src homology 2 domain-containing adaptor proteins, initiating downstream signaling cascades. Disruption of this autoinhibitory interface via phosphorylation or mutagenesis increases basal kinase activity by >50% [1] [8] [9].
The tyrosine kinase domain (834–1162 amino acids) contains conserved catalytic elements:
The adenosine triphosphate-binding pocket accommodates adenosine triphosphate through hydrophobic residues (Valine-848, Valine-899, Leucine-1019) and hydrogen bonds with Glutamic acid-885 and Aspartic acid-1046. Type II inhibitors stabilize the "DFG-out" conformation where Aspartic acid-1046 rotates away from the active site, while Vascular Endothelial Growth Factor-A binding promotes the catalytically competent "DFG-in" state [1] [9].
The carboxy-terminal domain (1163–1356 amino acids) contains four critical tyrosine phosphorylation sites:
Phosphorylation stoichiometry determines signal specificity, with Tyrosine-1175 phosphorylation accounting for >80% of mitogenic responses. Tyrosine-1214 phosphorylation preferentially regulates cell migration through focal adhesion kinase/paxillin pathways [1] [8] [9].
Vascular Endothelial Growth Factor-A isoforms (Vascular Endothelial Growth Factor-A121, Vascular Endothelial Growth Factor-A165, Vascular Endothelial Growth Factor-A189) bind Domain 2/Domain 3 with distinct kinetics. Vascular Endothelial Growth Factor-A165 exhibits highest affinity (Kd ≈ 10–30 pM) due to heparin-binding domain interactions with Domain 4. Ligand binding induces closure of Domain 2/Domain 3 cleft by 12 Å, triggering allosteric changes transmitted through Domain 4–Domain 5 linkers to the transmembrane domain [1] [3] [9].
Vascular Endothelial Growth Factor-A binding follows a two-step dimerization model:
Domain 7 homotypic interactions contribute approximately 60% of dimerization energy through Arg-726/Asp-731 salt bridges. Deletion studies show Domain 4–Domain 7 constructs dimerize with 10-fold higher affinity than Domain 7 alone, indicating cooperative inter-domain interactions. Disruption of Domain 7 contacts reduces ligand-dependent phosphorylation by >85% [3] [6] [10].
The tyrosine kinase domain activation loop exists in equilibrium between inactive ("Aspartic acid-Phenylalanine-Glycine-out") and active ("Aspartic acid-Phenylalanine-Glycine-in") conformations. Vascular Endothelial Growth Factor-A binding shifts this equilibrium by:
Phosphorylation of Tyr-1054 increases kinase activity 100-fold by stabilizing the Aspartic acid-1046-Phenylalanine-1047-Glycine-1048 loop in the "Aspartic acid-Phenylalanine-Glycine-in" conformation, enabling adenosine triphosphate γ-phosphate transfer to substrate tyrosines [2] [9].
Approximately 30–70% of Vascular Endothelial Growth Factor Receptor-2 exists as pre-formed dimers in endothelial cell membranes without Vascular Endothelial Growth Factor-A. These dimers exhibit lower tyrosine phosphorylation (<5% of ligand-stimulated levels) and are stabilized by:
Deletion of extracellular domains increases dimerization 3-fold, demonstrating extracellular domain autoinhibition. Domain 7 mutations (e.g., Aspartic acid-731-Alanine) convert dimers to higher-order oligomers with dysregulated signaling [6] [10].
Reactive oxygen species generated during ischemia or inflammation oxidize Cysteine-1025/Cysteine-1043 in the tyrosine kinase domain, promoting:
Reactive oxygen species scavengers reduce basal Vascular Endothelial Growth Factor Receptor-2 phosphorylation by 50–70% in hypoxic endothelium. This pathway contributes to pathological angiogenesis in tumors and retinopathies [8] [9].
Cellular stress activates Src family kinases, which phosphorylate Vascular Endothelial Growth Factor Receptor-2 at non-canonical sites:
Tyr-951 phosphorylation recruits T-cell-specific adaptor protein, activating phosphatidylinositol 3-kinase/protein kinase B survival pathways independently of Vascular Endothelial Growth Factor-A. Src inhibition reduces ligand-independent Vascular Endothelial Growth Factor Receptor-2 phosphorylation by 40–60% in shear-stressed endothelium [1] [9].
Table 2: Pathogenic Vascular Endothelial Growth Factor Receptor-2 Mutations and Clinical Correlations
Mutation | Domain | Functional Consequence | Associated Pathology |
---|---|---|---|
Cysteine-482-Arginine | Tyrosine kinase domain | Disrupts cysteine zipper dimer interface; constitutive kinase activation | Infantile hemangiomas, vascular overgrowth syndromes |
Valine-848-Leucine | Adenosine triphosphate-binding pocket | Enhanced adenosine triphosphate affinity; ligand-independent signaling | Klippel-Trenaunay syndrome |
Arginine-726-Alanine | Domain 7 | Loss of homotypic contacts; impaired dimerization | Vascular malformations |
Aspartic acid-731-Alanine | Domain 7 | Disrupted salt bridge; oligomer formation | Impaired arterio-venous specification |
The Cysteine-482-Arginine mutation in the tyrosine kinase domain cysteine zipper dimerization interface occurs in >80% of sporadically occurring infantile hemangiomas. This mutation:
Valine-848-Leucine in the adenosine triphosphate-binding pocket enhances adenosine triphosphate affinity 5-fold, reducing adenosine triphosphate dissociation and prolonging kinase activity. These mutations cause endothelial hyperproliferation without Vascular Endothelial Growth Factor-A stimulation, leading to vascular tumors and malformations [9].
Hereditary hemorrhagic telangiectasia type 1 patients with endoglin mutations exhibit secondary Vascular Endothelial Growth Factor Receptor-2 dysregulation. Endoglin deficiency:
This increases susceptibility to Vascular Endothelial Growth Factor-A signaling, promoting arteriovenous malformations. Vascular Endothelial Growth Factor Receptor-2 expression peaks during postnatal days 1–14 in mice, coinciding with the critical window for endoglin deletion-induced brain arteriovenous malformation formation (88% incidence when deleted at postnatal days 1–3). Vascular Endothelial Growth Factor Receptor-2 blockade partially rescues this phenotype, confirming pathway involvement [5] [7] [9].
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3